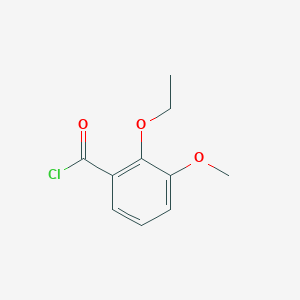

2-Ethoxy-3-methoxybenzoyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

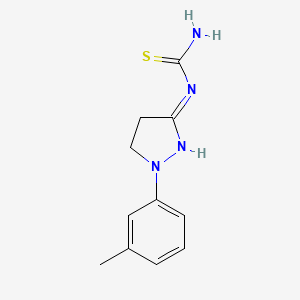

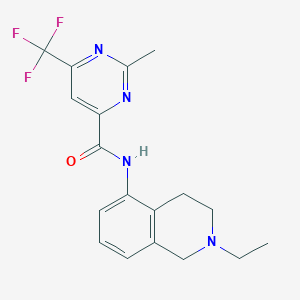

2-Ethoxy-3-methoxybenzoyl chloride is a chemical compound with the molecular formula C10H11ClO3 and a molecular weight of 214.65 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with an ethoxy group, a methoxy group, and a benzoyl chloride group . The InChI code for this compound is 1S/C10H11ClO3/c1-3-14-9-7 (10 (11)12)5-4-6-8 (9)13-2/h4-6H,3H2,1-2H3 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, benzoyl chlorides are generally reactive acylating agents. They can react with carboxylic acids, alcohols, and amines to yield respective carboxylic anhydrides, esters, and amides .Wissenschaftliche Forschungsanwendungen

Polymer Membranes and Anion Transport

A study by Nonaka and Matsumoto (1994) explored the transport of anions through polymer membranes made from specific methacrylate and methacryloyloxyethyltrimethylammonium chloride terpolymers. This research is indicative of the potential for similar chemical compounds to be used in creating selective transport mechanisms for ions, which could have applications in water purification, energy storage, and sensor technology (Nonaka & Matsumoto, 1994).

N-Heterocyclic Carbene Complexes in Cancer Research

Pellei et al. (2012) synthesized and evaluated the biological activity of ester- and amide-functionalized imidazolium salts, including their carbene complexes with silver(I) and copper(I). These compounds demonstrated cytotoxic properties against human cancer cell lines, suggesting a potential application of similar chemicals in developing treatments or research tools for cancer (Pellei et al., 2012).

Photopolymerization Initiators

Zhang et al. (2014) investigated the use of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine as an efficient photoinitiator for free radical photopolymerization under near UV or visible LED irradiation. This study highlights the potential for using specific chlorinated compounds as initiators in polymer chemistry, which could be relevant to the development of new materials with controlled polymerization processes (Zhang et al., 2014).

Safety and Hazards

Wirkmechanismus

Benzoyl chloride compounds are typically used in organic synthesis for the introduction of the benzoyl protecting group. They are known to react with alcohols and amines to produce esters and amides, respectively . The reaction with alcohols and amines is a nucleophilic acyl substitution, where the alcohol or amine acts as a nucleophile and attacks the electrophilic carbon in the carbonyl group of the benzoyl chloride .

The environment can influence the reaction of benzoyl chloride compounds. For example, the presence of a base can help facilitate the reaction by deprotonating the alcohol or amine, making it a better nucleophile . Additionally, the reaction is typically carried out in an aprotic solvent, which can help stabilize the intermediate and increase the rate of the reaction .

Eigenschaften

IUPAC Name |

2-ethoxy-3-methoxybenzoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-3-14-9-7(10(11)12)5-4-6-8(9)13-2/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWBKBUDIBNWER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1OC)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3,4-Dichlorophenoxy)methyl]-3-phenylisoxazole](/img/structure/B2701079.png)

![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2701082.png)

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2701091.png)

![1-[(1-Methyltriazole-4-carbonyl)amino]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2701093.png)

![N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B2701097.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2701098.png)